2-(Isopropyl)thiazole-4-boronic acid pinacol ester
Description
Properties
IUPAC Name |
2-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BNO2S/c1-8(2)10-14-9(7-17-10)13-15-11(3,4)12(5,6)16-13/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMIKKRUGPNYON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Isopropyl)thiazole-4-boronic acid pinacol ester: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-(Isopropyl)thiazole-4-boronic acid pinacol ester, a heterocyclic building block with significant potential in medicinal chemistry and drug development. We will delve into its chemical structure, physicochemical properties, a robust synthetic protocol, and its critical role in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Strategic Importance of the Thiazole Moiety and Boronic Esters
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates.[1][2] Its presence is associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The strategic incorporation of an isopropyl group at the 2-position of the thiazole ring can enhance lipophilicity and modulate metabolic stability, often leading to improved pharmacokinetic profiles.
Boronic acids and their pinacol esters are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] Pinacol esters, in particular, offer enhanced stability, easier handling, and purification compared to their corresponding boronic acids, making them ideal reagents for the construction of carbon-carbon bonds in complex molecule synthesis.[4] The convergence of the thiazole scaffold and the boronic acid pinacol ester functionality in 2-(Isopropyl)thiazole-4-boronic acid pinacol ester creates a versatile building block for the rapid generation of novel chemical entities with therapeutic potential.
Physicochemical Properties and Chemical Structure
The chemical structure of 2-(Isopropyl)thiazole-4-boronic acid pinacol ester features a thiazole ring substituted with an isopropyl group at the 2-position and a pinacol boronate group at the 4-position.
Chemical Structure:
Table 1: Physicochemical Properties of 2-(Isopropyl)thiazole-4-boronic acid pinacol ester (Predicted)
| Property | Value | Source |
| Molecular Formula | C12H20BNO2S | N/A |
| Molecular Weight | 253.17 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, DMF) | N/A |
| Stability | Sensitive to strong acids and bases; moisture sensitive | General knowledge on boronic esters |
Note: Due to the limited availability of experimental data for this specific isomer in public literature, these properties are based on closely related analogs and general chemical principles.
Synthesis of 2-(Isopropyl)thiazole-4-boronic acid pinacol ester
The synthesis of 2-(Isopropyl)thiazole-4-boronic acid pinacol ester can be efficiently achieved through a palladium-catalyzed Miyaura borylation of a suitable halogenated precursor, namely 4-bromo-2-isopropylthiazole. This method is widely applicable for the borylation of aryl and heteroaryl halides.[4][5]
Synthesis of the Precursor: 4-Bromo-2-isopropylthiazole
The synthesis of the key intermediate, 4-bromo-2-isopropylthiazole, can be accomplished starting from commercially available 2-isopropylthiazole via electrophilic bromination.
Experimental Protocol: Synthesis of 4-Bromo-2-isopropylthiazole
-
Reaction Setup: To a solution of 2-isopropylthiazole (1.0 eq) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS. The rationale for using NBS is its ability to provide a source of electrophilic bromine under mild conditions, which is crucial for the selective bromination of the electron-rich thiazole ring.
-
Work-up and Purification: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 4-bromo-2-isopropylthiazole.
Miyaura Borylation to Yield the Final Product
The final step involves the palladium-catalyzed cross-coupling of 4-bromo-2-isopropylthiazole with bis(pinacolato)diboron (B2pin2).
Experimental Protocol: Synthesis of 2-(Isopropyl)thiazole-4-boronic acid pinacol ester
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromo-2-isopropylthiazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc) (3.0 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq).
-
Reaction Execution: Add a degassed solvent, typically 1,4-dioxane or toluene, to the flask. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The choice of a weak base like KOAc is critical to prevent the competing Suzuki-Miyaura homocoupling of the product with the starting material.[4] The dppf ligand on the palladium catalyst is known to promote efficient cross-coupling with heteroaryl halides.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with the reaction solvent. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 2-(Isopropyl)thiazole-4-boronic acid pinacol ester as a solid.
Diagram 1: Synthetic Workflow
Sources
- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]
The Thiazole Regioisomer Dilemma: A Technical Guide to 4- vs. 5-Boronic Esters
Topic: Difference between thiazole-4-boronic and thiazole-5-boronic acid esters Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary
In fragment-based drug discovery (FBDD) and lead optimization, the thiazole ring is a privileged scaffold due to its ability to mimic peptide bonds and modulate lipophilicity. However, the introduction of boronic acid pinacol esters (BPin) onto the thiazole core presents a distinct dichotomy between the C4 and C5 positions.
While structurally similar, thiazole-4-boronic esters and thiazole-5-boronic esters exhibit drastically different synthetic accessibilities, hydrolytic stabilities, and reactivities in Suzuki-Miyaura cross-couplings. This guide dissects these differences, providing validated protocols to navigate the "Halogen Dance" and mitigate protodeboronation.
Electronic & Structural Landscape
To understand the reactivity differences, one must analyze the electronic bias of the thiazole ring (1,3-thiazole).
-
Position 2 (C2): The most acidic proton (pKa ~29 in DMSO). Located between Sulfur and Nitrogen.[1][2] Lithiation here is kinetically favored but the resulting boronate is notoriously unstable.
-
Position 5 (C5): The second most acidic position. It is
to the Sulfur atom. It is electron-rich compared to C2, making it the primary electrophilic site for substitution, but accessible via lithiation if C2 is blocked. -
Position 4 (C4): The least acidic position. It is
to the Sulfur and to the Nitrogen. Direct lithiation at C4 is difficult without directing groups, often requiring halogen-metal exchange strategies.
Comparative Profile Table
| Feature | Thiazole-4-BPin | Thiazole-5-BPin |
| Synthetic Accessibility | Difficult. Requires specific halogenated precursors; prone to halogen dance. | Moderate. Accessible via direct lithiation (if C2 blocked) or Br/Li exchange. |
| Protodeboronation Risk | High. prone to decomposition under basic Suzuki conditions. | High. Rapid hydrolytic instability (t |
| Suzuki Coupling Yields | Lower. Often requires high catalyst loading or specific ligands. | Higher. Generally more robust, though base selection is critical. |
| Major Synthetic Pitfall | Halogen Dance (Migration of halogen from C4 to C5). | Regioselectivity (Competition with C2 lithiation). |
Synthetic Pathways & The "Halogen Dance"[3][4]
The synthesis of these isomers is not interchangeable. The choice of starting material and base determines the fate of the reaction.
The Halogen Dance Mechanism
A critical failure mode in synthesizing thiazole-4-boronates is the Halogen Dance (HD) reaction. When treating 4-bromothiazole with a base (e.g., LDA or LiHMDS), the base does not perform Li-Hal exchange immediately. Instead, it deprotonates the most acidic position (C2 or C5), leading to a migration of the bromine atom to the thermodynamically more stable position.
Caption: The "Halogen Dance" shifts halogens to thermodynamically stable positions, often converting intended 4-bromo precursors into 5-bromo products.
Validated Protocols
Protocol A: Synthesis of Thiazole-5-Boronic Acid Pinacol Ester
Best for: Accessing the C5 position when C2 is substituted or blocked.
-
Starting Material: 2-substituted-5-bromothiazole (e.g., 2-methyl-5-bromothiazole).
-
Solvent: Anhydrous THF or Et₂O.
-
Reagent: n-Butyllithium (n-BuLi, 1.1 equiv).
-
Conditions: -78 °C under Argon.
-
Procedure:
-
Cool solution of bromide in THF to -78 °C.
-
Add n-BuLi dropwise. (Lithium-Halogen exchange is faster than deprotonation at this temp).
-
Stir for 30 mins.
-
Quench with Isopropyl pinacol borate (
-PrOBPin). -
Warm to RT and work up.
-
Protocol B: Synthesis of Thiazole-4-Boronic Acid Pinacol Ester
Best for: Accessing the C4 position without migration.
Note: Direct lithiation of 4-bromothiazole often fails due to the halogen dance described above. The preferred route uses 2,4-dibromothiazole followed by selective exchange.
-
Starting Material: 2,4-dibromothiazole.
-
Reagent: n-BuLi (1.05 equiv).
-
Selectivity: The C2-Br bond is more labile than the C4-Br bond, but C4-lithiation can be achieved via specific exchange conditions or by using Hantzsch Thiazole Synthesis to build the ring with the boronate already in place (or a handle).
-
Alternative (Recommended): Hantzsch Cyclization .
-
React a thioamide with an
-halo- -keto ester (or boronate precursor). -
This avoids the lithiation regioselectivity issue entirely.
-
Stability & Protodeboronation
Both isomers suffer from protodeboronation , where the C-B bond is cleaved by water/base, replacing the boronate with a proton.[3]
-
Mechanism: Base-catalyzed formation of a boronate "ate" complex, followed by ipso-protonation by water.[3]
-
Thiazole-5-BPin: Highly unstable in aqueous base. Kinetic studies show
values in seconds at elevated temperatures/neutral pH. -
Thiazole-4-BPin: While kinetically slower to hydrolyze than the 2-isomer, it decomposes rapidly under standard Suzuki conditions (Pd/CO
), often leading to low yields.
Mitigation Strategy:
Use MIDA (N-methyliminodiacetic acid) boronates or Trifluoroborates (BF
Reactivity in Suzuki-Miyaura Coupling[2][6][7]
A systematic study (Source 1.4) compared the performance of 4- vs 5-esters.
Caption: Thiazole-5-boronates generally couple efficiently, whereas 4-boronates require specialized ligands to outcompete decomposition.
Optimization Tips for Thiazole-4-BPin Coupling:
-
Base: Switch from strong bases (NaOH, K
PO ) to milder bases like KF or CsF under anhydrous conditions. -
Ligand: Use bulky, electron-rich phosphines (e.g., XPhos , SPhos ) to accelerate the Transmetalation step, which is often the bottleneck relative to decomposition.
-
Microwave: High temperature/short time (flash heating) often favors coupling over slow protodeboronation.
References
-
A Systematic Study of Suzuki–Miyaura Cross-Coupling Reactions on Thiazoleboronic Esters in the 4- and 5-Position. Source: Thieme Connect (Synlett). Context: Direct comparison of yields and stability between 4- and 5-isomers.
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Source: ResearchGate / J. Org. Chem. Context: Kinetic data on the rapid hydrolysis of thiazole-5-boronic acids (
approx 25-50 sec).[4] -
Long-Range Halogen Dance Reaction in 4,5-Dihalogeno-2-(Sulfur-Containing Heterocyclyl)thiazole. Source: J-Stage. Context: Mechanistic details on the migration of halogens on the thiazole ring.
-
Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids. Source: RSC Publishing / J. Chem. Soc. Perkin Trans 1.[5] Context: Foundational work on the acidity and lithiation preference of C2 vs C5 vs C4.
Sources
- 1. Thiazole [chemeurope.com]
- 2. CAS 1086111-09-2: Thiazole-5-boronic acid pinacol ester [cymitquimica.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub. Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides: general methods for the elaboration of trisubstituted thiazoles and oxazoles / Journal of the Chemical Society, Perkin Transactions 1, 1991 [sci-hub.sg]
Navigating the Thiazole Trap: Advanced Suzuki Coupling Strategies for Novel Drug Scaffolds
Executive Summary: The Thiazole Paradox
The thiazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of essential therapeutics like Dasatinib (anticancer), Ritonavir (antiviral), and Lumacaftor (cystic fibrosis). Its ability to modulate lipophilicity, metabolic stability, and hydrogen bonding makes it indispensable.
However, for the synthetic chemist, thiazoles represent a paradox. While biologically potent, they are synthetically recalcitrant. The very features that make them bioactive—the electron-rich sulfur and the basic nitrogen—act as "kryptonite" for Palladium catalysts in Suzuki-Miyaura coupling. They sequester the metal, arrest the catalytic cycle, and promote protodeboronation of coupling partners.
This guide moves beyond standard textbook protocols. It synthesizes recent breakthroughs in Ligand Engineering (Buchwald/NHC) , Boron Protection (MIDA) , and Regioselective Control to provide a reliable roadmap for functionalizing novel thiazole scaffolds.
Mechanistic Bottlenecks: Why Thiazoles Fail
To solve the failure, we must understand the mechanism of the failure. Thiazoles disrupt the Suzuki cycle at two critical junctures:
-
Catalyst Sequestration (The "Dead End"): The thiazole nitrogen (
hybridized) and sulfur lone pairs coordinate strongly to Pd(II) species. This forms stable, unreactive complexes (e.g., bis-thiazole-Pd), preventing the reduction to the active Pd(0) species or blocking the coordination of the aryl halide. -
Protodeboronation: Thiazolyl boronic acids are notoriously unstable. The electron-rich ring facilitates hydrolytic cleavage of the C-B bond before transmetallation can occur, especially under the aqueous basic conditions typical of Suzuki coupling.
Visualization: The Thiazole Interference Pathway
Caption: Mechanistic divergence in Thiazole Suzuki coupling. Red pathways indicate where N/S coordination creates thermodynamic sinks, halting the cycle.
Strategic Solutions for Novel Scaffolds
Strategy A: The Ligand Solution (Steric Bulk & Electron Richness)
Standard ligands like
-
Why they work: Ligands like XPhos and Cy-JohnPhos are bulky. They form a "protective shell" around the Palladium, physically preventing the thiazole nitrogen from coordinating while still allowing the oxidative addition of the aryl halide.
-
Recommendation:
-
For C2-Bromothiazoles: Use XPhos Pd G3 or CataCXium A . The steric bulk facilitates the coupling of the hindered C2 position.
-
For C5-Bromothiazoles: Use Pd(dtbpf)Cl2 . The high bite angle of the ferrocene ligand accelerates reductive elimination.
-
Strategy B: The Boron Solution (MIDA Boronates)
When the thiazole is the nucleophile (boron species), stability is the primary issue. MIDA (N-methyliminodiacetic acid) boronates are the gold standard here.
-
Mechanism: The MIDA ligand rehybridizes the boron from
to , removing the empty p-orbital. This shuts down the hydrolytic pathway. -
Protocol Shift: MIDA boronates require a "slow-release" protocol. Using mild aqueous base (e.g.,
in THF/H2O), the active boronic acid is released in situ at a rate that matches the transmetallation step, keeping the concentration of free (unstable) boronic acid low.
Strategy C: Regioselective Control (C2 vs. C4 vs. C5)
Novel scaffolds often require sequential functionalization.
-
C5 Reactivity: Most electrophilic. Reacts first in electrophilic aromatic substitution (SEAr), but in cross-coupling, C2-halides are often more reactive due to oxidative addition rates adjacent to the heteroatom.
-
Sequential Workflow:
-
C2-Arylation: Perform first using a C2-bromide and Pd(PPh3)4 (if unhindered) or XPhos (if hindered).
-
C5-Functionalization: C-H activation or lithiation/borylation at C5 can be performed after C2 is installed.
-
Experimental Protocol: The "Universal" Thiazole Coupling
This protocol is designed to handle "difficult" substrates prone to poisoning.
Reagents:
-
Substrate: 2-bromo-4-substituted thiazole (1.0 equiv)
-
Boron Source: Aryl MIDA boronate (1.2 equiv)
-
Catalyst: XPhos Pd G3 (2-5 mol%)
-
Base:
(3.0 equiv, 0.5M aqueous solution) -
Solvent: THF or 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Setup: In a glovebox or under active Argon flow, charge a reaction vial with the thiazole bromide, Aryl MIDA boronate, and XPhos Pd G3 catalyst.
-
Solvent Addition: Add degassed THF. Note: MIDA boronates are soluble in THF but not non-polar solvents.
-
Activation: Add the aqueous
solution. The water is essential for the hydrolysis of the MIDA ester. -
Reaction: Seal and heat to 60°C. Monitor via LCMS.
-
Why 60°C? High enough to drive hydrolysis, low enough to prevent thermal decomposition of the thiazole.
-
-
Workup: Dilute with EtOAc, wash with brine. The MIDA byproduct is water-soluble and is removed in the aqueous layer.
-
Purification: Silica gel chromatography (0-5% MeOH/DCM). Thiazoles are polar; avoid pure hexanes.
Quantitative Comparison of Conditions
| Variable | Standard Condition | Optimized Thiazole Condition | Impact |
| Catalyst | XPhos Pd G3 | Prevents N-coordination; boosts turnover. | |
| Boron Source | Boronic Acid | MIDA Boronate | Eliminates protodeboronation; bench stable. |
| Base | Stronger base facilitates transmetallation in hindered systems. | ||
| Solvent | Toluene/Water | THF/Water | Better solubility for MIDA species; higher polarity stabilizes intermediates. |
| Yield (Avg) | 15-40% | 85-95% | Drastic improvement in isolated yield. |
Decision Logic for Optimization
Use this logic flow to select the correct parameters for your specific scaffold.
Caption: Decision matrix for catalyst and reagent selection based on steric and electronic properties of the thiazole scaffold.
References
-
Ohnmacht, S. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. Retrieved from [Link]
-
Lillo, V., et al. (2013). Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents.[1][2] Journal of the American Chemical Society.[3] Retrieved from [Link]
-
Sheridan, R., et al. (2013). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. PMC. Retrieved from [Link]
-
RSC Reviews. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.[4] Retrieved from [Link]
Sources
- 1. Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIDA Boronates [sigmaaldrich.com]
- 4. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Solvent selection for Suzuki coupling of thiazole boronic esters
Application Note & Protocol
Topic: Strategic Solvent Selection for the Suzuki-Miyaura Coupling of Thiazole Boronic Esters
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in drug discovery for the construction of C-C bonds. The synthesis of biaryl and hetero-biaryl structures containing the thiazole motif is of paramount importance, as this scaffold is present in a multitude of biologically active compounds.[1] However, the coupling of thiazole-containing substrates, especially boronic esters, presents unique challenges. The thiazole nitrogen can interact with the palladium catalyst, potentially leading to catalyst inhibition, while the stability of the boronic ester itself is a critical parameter.[2][3] This guide provides a comprehensive analysis of solvent selection for this specific transformation, moving beyond generic protocols to explain the causal relationships between the solvent system and reaction outcomes. We present detailed protocols, decision-making frameworks, and troubleshooting advice to empower researchers to optimize this crucial reaction.
The Decisive Role of the Solvent in the Catalytic Cycle
The solvent is not a passive medium but an active participant in the Suzuki-Miyaura reaction. Its properties—polarity, proticity, and coordinating ability—directly influence every stage of the catalytic cycle.[4][5] A successful reaction requires a solvent system that can effectively dissolve a range of components with disparate properties: the often nonpolar organohalide, the palladium catalyst complex, the inorganic base, and the boronic ester.[4]
The primary functions of the solvent include:
-
Catalyst Activation and Stabilization: Solvents can play a role in the initial reduction of a Pd(II) precatalyst to the active Pd(0) species and stabilize the various palladium intermediates throughout the cycle.[6][7]
-
Reagent Solubility: Ensuring all components, particularly the inorganic base, are sufficiently soluble to participate in the reaction is critical. This is often achieved through biphasic systems.[5]
-
Modulating Base Reactivity: The solvent affects the strength and efficacy of the base, which is essential for the activation of the boronic ester in the transmetalation step.[7][8]
Figure 1: The Suzuki-Miyaura Catalytic Cycle. The solvent choice critically impacts catalyst stability, base solubility for the crucial transmetalation step, and the rate of reductive elimination.
Strategic Framework for Solvent System Selection
For the Suzuki coupling of thiazole boronic esters, a one-size-fits-all approach is inadequate. The choice of solvent must be a deliberate strategy based on the specific properties of the substrates and the desired reaction environment. The three primary systems are biphasic, anhydrous aprotic, and fully aqueous.
Biphasic Systems (Organic / Aqueous): The Workhorse Approach
This is the most common and often most robust starting point for heterocyclic couplings.[5] A combination of an organic solvent with an aqueous solution of an inorganic base creates an environment that satisfies the conflicting solubility requirements of the reaction components.
-
Common Pairings: Dioxane/H₂O, Tetrahydrofuran (THF)/H₂O, Toluene/H₂O.
-
Mechanism of Action: The organic phase (e.g., dioxane) dissolves the thiazole halide, the boronic ester, and the palladium catalyst complex. The aqueous phase dissolves the inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), which is crucial for activating the boronic species.[5] The reaction is believed to occur at the interface or be facilitated by phase-transfer catalysis.
-
Role of Water: The presence of water is often beneficial, and sometimes essential, when using boronic esters. Water can facilitate the slow hydrolysis of the boronic ester to the corresponding boronic acid, which is often more reactive in the transmetalation step.[2][9] Studies have shown that adding water to solvents like dioxane or toluene can dramatically increase reaction yields for this reason.[2]
Anhydrous Aprotic Systems: The Protective Approach
In cases where the thiazole boronic ester or the coupled product is sensitive to hydrolysis or protodeboronation (a common side reaction that cleaves the C-B bond), an anhydrous system is preferable.[10]
-
Common Solvents: THF, Dioxane, Dimethylformamide (DMF), Acetonitrile (MeCN).
-
Key Consideration: This approach requires a base that is soluble in the organic solvent. Common choices include potassium tert-butoxide (KOtBu) or, more recently, potassium trimethylsilanolate (TMSOK), which has shown excellent efficacy in promoting anhydrous couplings of boronic esters.[10]
-
Trade-offs: While preventing water-mediated side reactions, anhydrous conditions may proceed more slowly if the hydrolysis of the ester to the more reactive acid is a key activation pathway.
Aqueous Systems: The Green Chemistry Approach
Driven by principles of green chemistry, performing the coupling in water as the primary solvent is an attractive option. This is particularly effective for nitrogen-containing heterocycles.[7][11]
-
Advantages: Environmentally benign, cost-effective, non-flammable, and can lead to accelerated reaction rates.[7]
-
Methodology: Often requires a water-soluble ligand and may be enhanced by microwave irradiation, which can dramatically reduce reaction times and improve yields for thiazole couplings.[12] This approach is well-suited for high-throughput synthesis where simplicity and speed are paramount.
Comparative Analysis of Solvent Systems
The optimal solvent system is a function of the specific substrates and experimental goals. The following table provides a comparative summary to guide selection.
| Parameter | Biphasic System (e.g., Dioxane/H₂O) | Anhydrous Aprotic System (e.g., THF) | Fully Aqueous System |
| Typical Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (aqueous solution) | KOtBu, CsF, TMSOK (solid) | K₂CO₃, Na₃PO₄ (aqueous solution) |
| Pros | Highly versatile, robust, balances solubility needs, generally high yields.[5][13] | Protects against hydrolysis and protodeboronation, clean reaction profiles.[10] | Environmentally friendly, potentially faster, ideal for polar substrates.[11][12] |
| Cons | Biphasic nature can lead to mixing issues, potential for hydrolysis-related side reactions. | Can be slower, requires strictly anhydrous conditions and soluble organic bases. | Limited solubility for nonpolar substrates, may require specialized water-soluble ligands. |
| Best For... | Initial screening, general-purpose couplings, and when using boronic esters that benefit from partial hydrolysis. | Substrates sensitive to water, mechanistic studies, avoiding protodeboronation. | "Green" synthesis initiatives, polar or charged substrates, microwave-assisted reactions. |
Decision Workflow for Solvent Selection
To streamline the optimization process, researchers can follow a logical decision path.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. scholarship.claremont.edu [scholarship.claremont.edu]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. orgsyn.org [orgsyn.org]
- 11. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing protodeboronation of thiazole-4-boronic acid pinacol esters
Topic: Preventing Protodeboronation & Optimization of Cross-Coupling Ticket ID: TZB-4-STAB-001 Support Level: Tier 3 (Senior Application Scientist)
Diagnostic Hub: Why is your reaction failing?
Thiazole-4-boronic acid pinacol esters are notoriously labile reagents. Unlike phenyl boronic esters, which are generally stable, the thiazole ring introduces significant electronic instability.
The Root Cause: The "Ate" Complex Trap
The failure mechanism is rarely oxidative decomposition; it is almost always base-catalyzed protodeboronation .
-
Lewis Acidity vs. Basicity: The boron atom is Lewis acidic. The thiazole nitrogen (N3) is Lewis basic.
-
The Trigger: In the presence of a base (hydroxide or alkoxide), the boron atom accepts a lone pair to form a tetrahedral boronate "ate" complex.
-
The Collapse: The electron density in the "ate" complex increases the nucleophilicity of the carbon-boron bond. The C4 position of the thiazole ring, already electron-rich, becomes highly susceptible to protonation by water or even the conjugate acid of the base.
-
Result: The C-B bond cleaves, releasing the boronic moiety and leaving you with the protodeboronated byproduct (thiazole).
Mechanism Visualization
The following diagram illustrates the specific pathway of failure for Thiazole-4-Bpin.
Figure 1: Mechanism of base-catalyzed protodeboronation. The formation of the tetrahedral 'ate' complex is the precursor to C-B bond cleavage.
Troubleshooting Guide & FAQs
Scenario A: "My starting material disappears, but no product forms."
Diagnosis: Rapid protodeboronation.[1][2] The boronate is decomposing faster than the palladium can perform transmetallation. Solution:
-
Switch Base: Move from aqueous bases (Na₂CO₃, K₂CO₃) to anhydrous bases. Anhydrous K₃PO₄ or CsF are superior because they have low solubility in organic solvents, keeping the concentration of the active "ate" complex low ("Slow Release" effect).
-
Remove Water: Add 4Å Molecular Sieves to the reaction vessel. Water is the primary proton source for the cleavage step.
Scenario B: "I see homocoupling of the halide, but the boronate remains unreacted."
Diagnosis: The catalyst is inactive or the transmetallation is too slow. Solution:
-
Catalyst Upgrade: Switch to rapid-oxidative-addition precatalysts like XPhos Pd G3 or Pd(dtbpf)Cl₂ . These bulky, electron-rich ligands facilitate faster cross-coupling, outcompeting the decomposition pathway.
Scenario C: "I cannot purify the boronate ester; it degrades on silica."
Diagnosis: Silica gel is slightly acidic and contains water, catalyzing hydrolysis and subsequent deboronation. Solution:
-
Deactivation: Pre-treat silica gel with 5% Triethylamine/Hexanes.
-
Alternative: Switch to MIDA boronates (see Protocol 2). MIDA boronates are silica-stable and can be purified by standard chromatography.
Experimental Protocols
Protocol 1: Optimized Suzuki Coupling for Unstable Thiazole Boronates
Use this for standard Pinacol esters.
Rationale: This protocol uses a "flash" coupling strategy with a highly active catalyst and anhydrous conditions to outrun decomposition.
| Component | Reagent | Equiv.[1][2][3][4][5][6] | Notes |
| Substrate | Aryl Halide (Br/I) | 1.0 | Electrophile |
| Reagent | Thiazole-4-Bpin | 1.2 - 1.5 | Excess required due to instability |
| Catalyst | XPhos Pd G3 | 0.02 - 0.05 | Fast initiation; bulky ligand protects Pd |
| Base | K₃PO₄ (Anhydrous) | 2.0 - 3.0 | Finely ground; store in desiccator |
| Solvent | 1,4-Dioxane or THF | N/A | Dry/Degassed (0.1 M concentration) |
Step-by-Step:
-
Charge a reaction vial with Aryl Halide, Thiazole-4-Bpin, K₃PO₄, and XPhos Pd G3.
-
Seal and purge with Argon/Nitrogen (3 cycles).
-
Add anhydrous solvent via syringe.
-
Heat rapidly to 60-80°C . Do not overheat (>100°C) as thermal deboronation accelerates significantly.
-
Monitor by LCMS every 30 minutes. Reaction should be complete within 1-2 hours.
Protocol 2: The "Nuclear Option" – MIDA Boronate Strategy
Use this if Pinacol esters consistently fail.
Rationale: N-Methyliminodiacetic acid (MIDA) ligands coordinate to the boron atom, filling its empty p-orbital.[7] This locks the boron in a sp3 hybridized state, rendering it unreactive to transmetallation and hydrolysis until "released" under specific conditions.
Workflow Visualization:
Figure 2: MIDA Boronate workflow. The stability allows for purification, while the slow-release mechanism prevents accumulation of the unstable active species.
Reaction Conditions (Slow Release):
-
Solvent: THF:H₂O (10:1) or Dioxane:H₂O (5:1).
-
Base: K₃PO₄ (3.0 equiv).
-
Temp: 60°C.
-
Mechanism: The water slowly hydrolyzes the MIDA ligand, releasing the unstable boronic acid in low concentrations. The high catalyst loading immediately consumes it, keeping the standing concentration of the unstable species near zero.
References & Authority
-
Mechanism of Protodeboronation: Cox, P. A., et al. (2017).[8][9] "Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society. [Link] Key Insight: Establishes the kinetic dependence on pH and the specific pathway of "ate" complex protonation.[8]
-
MIDA Boronate Strategy: Gillis, E. P., & Burke, M. D. (2007).[10] "A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids." Journal of the American Chemical Society. [Link] Key Insight: Introduces the MIDA ligand as a method to mask unstable boronic acids.
-
Stability of Heterocyclic Boronates: Tyrra, W. (2003). "Heterocyclic boronic acids—instability and spontaneous decomposition."[11] Heteroatom Chemistry. [Link] Key Insight: Documents the specific instability of 2- and 4-substituted thiazole boronates.
-
Optimization of Suzuki Coupling: Marder, T. B., & Westcott, S. A. (2016). "Suzuki-Miyaura Cross-Coupling: The Role of the Boronate Ester." Chemical Society Reviews. [Link] Key Insight: Reviews the impact of pinacol vs. other esters on reaction rates and stability.
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. scientificupdate.com [scientificupdate.com]
Validation & Comparative
A Comparative Benchmarking Guide to Palladium Ligands for Thiazole-4-Boronate Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The thiazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of clinically significant molecules. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for constructing the carbon-carbon bonds necessary to elaborate these privileged scaffolds. However, the coupling of thiazole-4-boronates presents unique challenges, primarily due to the potential for the sulfur and nitrogen heteroatoms to coordinate with and poison the palladium catalyst. This can lead to diminished catalytic activity and lower product yields.
The choice of ligand employed to stabilize the palladium center is therefore critical to overcoming these hurdles and achieving efficient and reliable coupling. This guide provides a comprehensive comparison of various classes of palladium ligands, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific thiazole-4-boronate coupling needs.
The Critical Role of the Ligand in Thiazole Couplings
The catalytic cycle of the Suzuki-Miyaura reaction involves a sequence of oxidative addition, transmetalation, and reductive elimination steps. The ligand plays a crucial role in each of these stages:
-
Facilitating Oxidative Addition: Electron-rich and sterically bulky ligands promote the oxidative addition of the aryl halide to the Pd(0) center, which is often the rate-limiting step.
-
Promoting Reductive Elimination: The steric bulk of the ligand also facilitates the final reductive elimination step, releasing the desired product and regenerating the active Pd(0) catalyst.
-
Preventing Catalyst Deactivation: In the context of thiazole couplings, the ligand must effectively shield the palladium center to prevent inhibitory coordination by the thiazole's heteroatoms.
Comparative Performance of Palladium Ligands
The selection of the appropriate palladium ligand is paramount for a successful thiazole-4-boronate coupling. Below is a comparative overview of different ligand classes, with performance data synthesized from various studies. It is important to note that direct comparisons can be challenging due to variations in substrates and reaction conditions across different research efforts.
| Ligand Class | Specific Ligand | Substrate Example | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Key Observations |
| Traditional Phosphines | PPh₃ | 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | Phenylboronic acid | K₂CO₃ | DME | 80 | Moderate | Often requires higher catalyst loading and may not be effective for challenging substrates.[1] |
| Buchwald Ligands | XPhos | 4-Bromo-2-ketothiazole derivative | Pyridinylboronic acid derivative | K₃PO₄ | Dioxane | 100 | High | Highly effective for heteroaryl couplings, overcoming catalyst poisoning.[2] |
| SPhos | 4-Bromo-2-ketothiazole derivative | Thiazolylboronic acid derivative | K₃PO₄ | Dioxane | 100 | High | Similar high performance to XPhos for these challenging substrates. | |
| RuPhos Pd G4 | Bromo-1,2,4-oxadiazole derivative | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 92 | Excellent yields for a related heteroaromatic system, suggesting high potential for thiazoles.[3] | |
| N-Heterocyclic Carbenes (NHCs) | Pd-PEPPSI-IPent | Thiazolyl substituted 6-bromocoumarin | Phenylboronic acid | K₂CO₃ | Toluene | 110 | >95 | Outperformed other PEPPSI-type catalysts, indicating the importance of the NHC's steric bulk.[4] |
| (IPr)Pd(allyl)Cl | Aryl chlorides | Arylboronic acids | K₃PO₄ | Dioxane | RT | High | Highly active catalysts enabling room temperature couplings of challenging substrates.[5] |
Causality Behind Ligand Performance
Buchwald-type biaryl phosphine ligands , such as XPhos, SPhos, and RuPhos, have consistently demonstrated superior performance in the coupling of heteroaromatic compounds.[2][3] Their success can be attributed to a combination of steric bulk and electron-donating ability. The bulky biaryl backbone creates a sterically hindered environment around the palladium center, which not only promotes the crucial reductive elimination step but also effectively prevents the thiazole ring from deactivating the catalyst through coordination. Furthermore, their electron-rich nature facilitates the oxidative addition of the aryl halide to the palladium(0) species.
N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands for cross-coupling reactions.[4] Their strong σ-donating properties form a robust bond with the palladium center, leading to highly stable and active catalysts. The steric bulk of the N-aryl substituents on the NHC ligand, as seen with the superior performance of the IPent (isopentyl) group in the Pd-PEPPSI catalyst, is critical for achieving high yields in thiazole couplings.[4] These ligands are particularly effective in activating less reactive coupling partners like aryl chlorides.[5]
Traditional phosphine ligands , such as triphenylphosphine (PPh₃), are often less effective for challenging heteroaromatic couplings.[1] While they can be successful in some cases, they generally lack the steric bulk and electron-donating character of the more advanced ligand systems, making the catalyst more susceptible to poisoning by the thiazole substrate.
Experimental Workflow & Protocols
A well-defined experimental workflow is crucial for achieving reproducible and high-yielding results. The following diagram illustrates a typical workflow for the screening and optimization of palladium ligands for thiazole-4-boronate coupling.
Caption: A typical experimental workflow for palladium-catalyzed thiazole-4-boronate coupling.
Detailed Experimental Protocol: High-Yield Coupling using a Buchwald Ligand
This protocol is a representative example for the Suzuki-Miyaura coupling of a thiazole-4-boronate ester with an aryl bromide using a Buchwald-type ligand, adapted from established procedures for heteroaromatic couplings.
Materials:
-
Thiazole-4-boronic acid pinacol ester
-
Aryl bromide (1.0 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask was added the thiazole-4-boronic acid pinacol ester (1.2 equiv), aryl bromide (1.0 equiv), XPhos Pd G3 (0.02 equiv), and potassium phosphate (2.0 equiv).
-
The flask was evacuated and backfilled with nitrogen three times.
-
Anhydrous, degassed 1,4-dioxane was added via syringe.
-
The reaction mixture was stirred and heated to 100 °C in an oil bath.
-
The reaction progress was monitored by TLC or LC-MS.
-
Upon completion, the reaction was cooled to room temperature and diluted with ethyl acetate.
-
The mixture was filtered through a pad of Celite, and the filtrate was washed with water and brine.
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford the desired 4-arylthiazole.
Mechanistic Considerations: The Catalytic Cycle
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below. The choice of ligand significantly influences the efficiency of each step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of thiazole-4-boronates, modern, sterically hindered and electron-rich ligands are essential for achieving high yields and overcoming the inherent challenge of catalyst poisoning.
-
For General Reliability and Broad Substrate Scope: The Buchwald biaryl phosphine ligands, particularly XPhos , SPhos , and RuPhos , are highly recommended. Their pre-catalyst forms, such as the G3 and G4 palladacycles, offer excellent activity and stability.
-
For Highly Activated or Challenging Substrates: N-Heterocyclic carbene (NHC) ligands, especially those with significant steric bulk like PEPPSI-IPent , can provide exceptional reactivity, even at lower catalyst loadings and, in some cases, at room temperature.
-
For Initial Screening and Cost-Effectiveness: While less robust for this specific application, traditional phosphine ligands like PPh₃ can be considered for initial explorations with more reactive coupling partners, though optimization will likely be required.
Ultimately, the optimal ligand choice will depend on the specific electronic and steric properties of the coupling partners. A systematic screening of a small panel of ligands from the Buchwald and NHC families is a prudent strategy for identifying the most effective catalyst for a novel thiazole-4-boronate coupling reaction.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
DiVA. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
-
ResearchGate. (n.d.). Reaction condition optimization for Suzuki coupling of thiazole coumarin derivative and the structure of the catalyst and ligand a. [Link]
-
Thieme Connect. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
ResearchGate. (n.d.). Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides.... [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
CORE. (n.d.). NIH Public Access. [Link]
-
The Doyle Group - UCLA. (2022). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. [Link]
-
ResearchGate. (n.d.). 2. Effect of the NHC Ligand on the Suzuki-Miyaura Cross-Coupling. [Link]
-
Semantic Scholar. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
ResearchGate. (2025). RuPhos Pd G4: A catalyst for Suzuki-Miyaura coupling reactions involving 1,2,4-oxadiazoles. [Link]
-
PMC. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Link]
-
PMC. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. [Link]
-
MDPI. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. [Link]
-
ACS Publications. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. [Link]
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
Organic Chemistry Portal. (n.d.). Modified (NHC)Pd(allyl)Cl (NHC = N-Heterocyclic Carbene) Complexes for Room-Temperature Suzuki-Miyaura and Buchwald-Hartwig Reactions. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Programmed synthesis of arylthiazoles through sequential C–H couplings - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Identifying Hydrolysis Impurities in Thiazole Boronic Ester Samples
For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Thiazole boronic esters are valuable building blocks in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecules.[1][2] However, the inherent reactivity that makes them useful also renders them susceptible to degradation, primarily through hydrolysis.[3][4][5] The formation of hydrolysis-related impurities can impact reaction yields, introduce downstream purification challenges, and, most critically, compromise the safety and efficacy of the final drug product.[6][7]
This guide provides an in-depth comparison of analytical methodologies for identifying and characterizing hydrolysis impurities in thiazole boronic ester samples. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. Our focus is on providing field-proven insights to help you select and implement the most appropriate analytical strategy for your specific needs.
The Hydrolysis Pathway: Understanding the Degradation of Thiazole Boronic Esters
The primary degradation pathway for a thiazole boronic ester in the presence of water is the hydrolysis of the boronate ester bond. This reaction cleaves the two B-O bonds, releasing the corresponding diol (e.g., pinacol from a pinacol ester) and forming the thiazole boronic acid. This boronic acid is often the principal impurity of concern.
Furthermore, boronic acids themselves can undergo dehydration, particularly under analytical conditions such as in a mass spectrometer source, to form a cyclic trimer anhydride known as a boroxine.[8][9] While not a direct product of hydrolysis, the presence of boroxines is a strong indicator of the parent boronic acid's existence in the sample.
The general hydrolysis and subsequent degradation pathway can be visualized as follows:
Caption: Hydrolysis of a thiazole boronic ester to its corresponding boronic acid and diol.
A Comparative Guide to Analytical Techniques
The choice of analytical technique depends on the specific goal, whether it is routine purity assessment, trace-level quantification of a known impurity, or structural elucidation of an unknown degradant.
| Technique | Principle | Selectivity | Sensitivity (Typical LOQ) | Primary Application | Key Challenges & Mitigation Strategies |
| HPLC-UV/DAD | Chromatographic separation based on polarity, with detection via UV absorbance.[6][10] | Moderate to High | µg/mL to ng/mL | Routine purity checks, assay, and quantification of known impurities with a chromophore. | Challenge: On-column hydrolysis can lead to artificially high impurity levels.[4][8] Mitigation: Use buffered mobile phases (high pH can stabilize some esters), non-aqueous solvents, or faster analysis times.[3] |
| LC-MS/MS | Chromatographic separation coupled with mass-based detection and fragmentation.[6] | Very High | ng/mL to pg/mL[6] | Trace-level quantification of specific impurities (especially PGIs) and structural confirmation.[7] | Challenge: Matrix effects can suppress or enhance ion signals. Mitigation: Use of stable isotope-labeled internal standards and careful sample preparation.[6] |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Very High | mg/mL (for structure); µg/mL (qNMR with cryoprobe) | Unambiguous structural identification of impurities; direct observation of hydrolysis via ¹¹B NMR.[11][12] | Challenge: Lower sensitivity compared to MS; complex spectra can be difficult to interpret. Mitigation: Use of high-field magnets and specific nuclei observation (e.g., ¹¹B). |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass-based detection. | High | ng/mL | Analysis of volatile impurities or those that can be derivatized to become volatile.[6] | Challenge: Boronic acids are polar and require derivatization to improve volatility.[2][13] Boronic esters may be thermally labile. Mitigation: Method is generally less suitable for direct analysis of the ester but can be used for the acid post-derivatization. |
Experimental Protocols: A Practical Approach
The following protocols are designed as robust, self-validating systems for the analysis of thiazole boronic ester samples.
Protocol 1: Stability-Indicating Reversed-Phase HPLC-UV Method
This method is designed to separate the parent thiazole boronic ester from its potential hydrolysis products and other process-related impurities, making it "stability-indicating" as per regulatory guidelines.[14]
Rationale: Reversed-phase chromatography is the workhorse of pharmaceutical analysis. The key challenge for boronic esters is preventing on-column degradation.[1][8] By carefully selecting the mobile phase pH and gradient, we can minimize this effect. A high pH mobile phase can often stabilize the boronate ester by keeping the corresponding boronic acid in its more hydrophilic, deprotonated form, which elutes earlier and separates well from the less polar ester.[3]
Workflow Diagram:
Caption: Workflow for a stability-indicating HPLC-UV method.
Step-by-Step Methodology:
-
System: HPLC with a Diode-Array Detector (DAD)[14].
-
Column: A robust C18 column compatible with high pH, such as a Waters XBridge C18 (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 9.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, monitor at a relevant wavelength for the thiazole chromophore (e.g., 254 nm) and collect spectra from 200-400 nm to check for peak purity.
-
Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in Acetonitrile.
-
Validation: To confirm the method is stability-indicating, perform forced degradation studies. Expose the sample to acidic, basic, oxidative, and thermal stress. The method must demonstrate the ability to separate the parent peak from all generated degradation product peaks.[14]
Protocol 2: High-Sensitivity LC-MS/MS for Impurity Identification
This protocol is optimized for detecting and identifying trace-level impurities, leveraging the sensitivity and specificity of tandem mass spectrometry.[7]
Rationale: Electrospray ionization (ESI) in negative mode is often highly effective for boronic acids as they can readily form a boronate anion [M-H]⁻.[7] Tandem MS (MS/MS) allows for the fragmentation of a specific parent ion, generating a characteristic fragmentation pattern that acts as a fingerprint for structural confirmation. This is invaluable for distinguishing between isomeric impurities.
Workflow Diagram:
Caption: Workflow for LC-MS/MS impurity identification.
Step-by-Step Methodology:
-
System: UPLC coupled to a tandem quadrupole or Q-TOF mass spectrometer.[9]
-
Column: A suitable fast-separating column, such as an Agilent Poroshell HPH C18 (150 x 4.6 mm, 2.7 µm).[7]
-
Mobile Phase A: 0.1% Ammonia in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A fast gradient is often employed, for example, 15% to 90% B over 4 minutes.[7]
-
Flow Rate: 0.25 mL/min.[7]
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI Negative.
-
Acquisition Mode:
-
Full Scan: Acquire data over a mass range of m/z 50-1000 to find all ionizable species.
-
Product Ion Scan (MS/MS): For each potential impurity ion found in the full scan, perform a separate injection to acquire its fragmentation spectrum.
-
-
-
Sample Preparation: Prepare a solution of approximately 0.1 mg/mL in a 50:50 mixture of Acetonitrile and Water.[8]
-
Data Interpretation: The mass of the thiazole boronic acid will be [M-H]⁻. Look for the characteristic isotopic pattern of boron. The boroxine trimer will appear as a higher molecular weight species corresponding to [3M-3H₂O-H]⁻.[8]
Protocol 3: Confirmatory ¹¹B NMR Analysis
This protocol provides definitive evidence of hydrolysis by directly probing the boron atom's chemical environment.
Rationale: The hybridization state of the boron atom changes significantly upon hydrolysis. In a boronic ester, the boron is typically sp³ hybridized (tetracoordinated), while in the resulting boronic acid, it is sp² hybridized (trigonal planar).[11][15] These two states give rise to distinct and well-separated signals in the ¹¹B NMR spectrum, providing a clear and unambiguous fingerprint of hydrolysis.[12][16]
Step-by-Step Methodology:
-
System: NMR spectrometer (≥400 MHz) equipped with a broadband probe.
-
Sample Preparation: Dissolve approximately 10-20 mg of the thiazole boronic ester sample in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or Acetone-d₆).
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹¹B NMR spectrum.
-
Use a reference standard, such as BF₃·OEt₂, for chemical shift calibration.
-
-
Data Interpretation:
-
Thiazole Boronic Ester (sp³ Boron): Expect a signal typically in the range of δ 5-15 ppm.[11]
-
Thiazole Boronic Acid (sp² Boron): Expect a broader signal further downfield, typically in the range of δ 25-35 ppm.[12]
-
The relative integration of these two signals can provide a quantitative measure of the extent of hydrolysis in the sample.
-
References
-
A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, [Link]
-
Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. PubMed, [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing), [Link]
-
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A Senior Application Scientist's Guide to the Solid-State Stability of Thiazole Boronate Derivatives
Introduction
Thiazole-containing molecules are a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and natural products like Thiamine (Vitamin B1). Similarly, organoboron compounds, particularly boronic acids and their esters, are indispensable tools in modern synthetic chemistry, lauded for their role in carbon-carbon bond formation, such as the Suzuki coupling. The fusion of these two pharmacophores into thiazole boronate derivatives presents a class of compounds with significant potential in drug discovery and development.
However, the promising biological activity of these derivatives is intrinsically linked to their stability. The solid-state properties of an Active Pharmaceutical Ingredient (API) are paramount, dictating its shelf-life, formulation strategy, and ultimately, its safety and efficacy. Boronic acids, while versatile, are known for their susceptibility to specific degradation pathways, including oxidation and hydrolysis-mediated dehydration.
This guide provides an in-depth framework for the comparative analysis of the solid-state stability of thiazole boronate derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and the interpretation of analytical data. This document is intended for researchers, chemists, and formulation scientists seeking to understand and mitigate the stability risks associated with this important class of molecules.
Chapter 1: Fundamental Stability Considerations
A robust stability assessment begins with an understanding of the inherent liabilities of the molecular scaffold. In thiazole boronate derivatives, we must consider the interplay between the heterocyclic thiazole ring and the boronic acid/ester functional group.
The Boronic Acid/Ester Moiety: A Double-Edged Sword
The utility of the boronic acid group is also the source of its primary instabilities.
-
Oxidative Degradation: The carbon-boron bond is susceptible to cleavage by oxidation. This is often the primary degradation pathway, particularly in the presence of reactive oxygen species or radical initiators, leading to the formation of a corresponding alcohol or phenol. The reaction mechanism suggests that diminishing the electron density on the boron atom can significantly enhance oxidative stability. The electronic nature of the substituents on the attached thiazole ring can, therefore, play a crucial role in modulating this stability.
-
Hydrolysis and Dehydration: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. This dehydration is reversible in the presence of water. Boronate esters, often used as more stable surrogates for boronic acids, are susceptible to hydrolysis, which regenerates the parent boronic acid. The rate of hydrolysis is highly dependent on pH, steric hindrance around the boron center, and the specific diol used for esterification (e.g., pinacol esters are common). This behavior is critical, as uncontrolled changes in hydration state can affect dissolution rates, bioavailability, and analytical reproducibility.
The Thiazole Moiety: A Generally Robust Core
The thiazole ring itself is a relatively stable aromatic system found in many pharmaceuticals. It is generally stable to conditions like catalytic hydrogenation. However, its electronic properties can influence the adjacent boronic acid. An electron-rich thiazole system may increase the electron density on the boron atom, potentially making it more susceptible to oxidation. Conversely, electron-withdrawing substituents on the thiazole ring could enhance the stability of the C-B bond.
Chapter 2: A Framework for Comparative Stability Assessment
To objectively compare the stability of different thiazole boronate derivatives, a systematic approach using forced degradation (stress testing) is essential. This involves subjecting the solid API to conditions more severe than those it would encounter during storage to rapidly identify potential degradation pathways and develop stability-indicating analytical methods.
The following workflow provides a comprehensive strategy for this assessment.
Caption: Workflow for solid-state stability assessment of thiazole boronate derivatives.
Chapter 3: Experimental Protocols & Data Interpretation
The trustworthiness of a stability study lies in the rigor of its experimental protocols. Here, we detail the core analytical techniques required for a comprehensive assessment.
Thermal Stability: TGA & DSC
-
Causality & Objective: Thermal analysis reveals the temperatures at which melting, decomposition, or other phase transitions occur. Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating decomposition or solvent loss. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample, identifying melting points, glass transitions, and polymorphic transformations. These data are crucial for determining maximum processing temperatures during formulation.
-
Protocol: Thermogravimetric Analysis (TGA)
-
Calibrate the TGA instrument using appropriate standards.
-
Accurately weigh 5-10 mg of the thiazole boronate derivative into an aluminum pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
-
-
Protocol: Differential Scanning Calorimetry (DSC)
-
Calibrate the DSC instrument with an indium standard.
-
Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
-
Heat the sample from 25 °C to a temperature just below its decomposition point (determined by TGA) at a rate of 10 °C/min.
-
Record the heat flow.
-
-
Data Interpretation:
-
TGA: The onset temperature of significant mass loss indicates the beginning of thermal decomposition. A lower onset temperature signifies lower thermal stability.
-
DSC: A sharp endotherm typically represents the melting point of a crystalline solid. The presence of multiple thermal events may suggest polymorphism or the presence of impurities.
-
Hydrolytic Stability & Hygroscopicity: PXRD & DVS
-
Causality & Objective: These tests evaluate the compound's physical and chemical stability in the presence of moisture. Powder X-Ray Diffraction (PXRD) provides information on the crystalline form of the material. Changes in the diffraction pattern after exposure to humidity can indicate a change in crystal form (polymorphism) or the formation of a hydrate, which can drastically alter the material's properties. Dynamic Vapor Sorption (DVS) quantifies the amount of water vapor adsorbed or absorbed by a sample at different relative humidity (RH) levels, classifying its hygroscopicity.
-
Protocol: Powder X-Ray Diffraction (PXRD) under Humidity
-
Acquire a baseline PXRD pattern of the sample at ambient conditions.
-
Place an open vial containing ~50 mg of the sample in a stability chamber set to 25 °C / 75% RH for 7 days.
-
After 7 days, immediately acquire a new PXRD pattern of the stressed sample.
-
Compare the initial and final patterns for any changes in peak positions or the appearance of new peaks.
-
-
Data Interpretation:
-
No Change: The crystalline form is stable under high humidity.
-
Pattern Change: Indicates a polymorphic transformation or the formation of a hydrate/solvate. This is a significant stability concern.
-
Loss of Pattern (Amorphous Halo): Suggests the material has deliquesced or become amorphous.
-
Photostability: ICH Q1B Protocol
-
Causality & Objective: To assess the potential for degradation upon exposure to light, as might occur during manufacturing or storage if packaging is inadequate. Photodegradation can lead to loss of potency and the formation of toxic impurities.
-
Protocol: Confirmatory Photostability Testing
-
Spread a thin layer (~1-3 mm) of the solid sample in a chemically inert, transparent container.
-
Prepare a "dark" control sample by wrapping an identical container in aluminum foil.
-
Place both samples in a photostability chamber.
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as mandated by ICH Q1B guidelines.
-
Following exposure, analyze both the light-exposed and dark control samples by a validated stability-indicating HPLC-UV/MS method.
-
-
Data Interpretation:
-
Compare the chromatograms of the exposed sample, the dark control, and an unstressed baseline sample.
-
Significant increases in impurity peaks or a decrease in the main API peak in the light-exposed sample (but not the dark control) indicate photosensitivity. The MS data is used to identify the mass of potential photoproducts.
-
Chapter 4: Comparative Case Study (Hypothetical Data)
To illustrate the application of these principles, we will compare the solid-state stability of two hypothetical thiazole boronate pinacol ester derivatives:
-
Thiazole-EDG-Bpin: A derivative with a strong electron-donating group (EDG) on the thiazole ring.
-
Thiazole-EWG-Bpin: A derivative with a strong electron-withdrawing group (EWG) on the thiazole ring.
Data Summary
| Stability Test | Parameter | Thiazole-EDG-Bpin | Thiazole-EWG-Bpin |
| Thermal (TGA) | T_onset (5% mass loss) | 185 °C | 220 °C |
| Thermal (DSC) | Melting Point | 152 °C | 198 °C |
| Hygroscopicity (DVS) | Mass gain at 80% RH | 1.5% (Slightly Hygroscopic) | 0.1% (Non-Hygroscopic) |
| Humidity (PXRD) | Crystalline Form (Post 75% RH) | Unchanged | Unchanged |
| Photostability | % Degradation (Post ICH Q1B) | 4.8% | 0.5% |
| Oxidative Stability | % Degradation (Peroxide Vapor) | 12.5% | 1.2% |
Analysis & Interpretation
-
Thermal Stability: Thiazole-EWG-Bpin exhibits significantly higher thermal stability, with a 35 °C higher decomposition onset and a higher melting point. This suggests that the electron-withdrawing group enhances the overall stability of the crystal lattice.
-
Hydrolytic Stability: While both forms are crystalline and non-hydrating (per PXRD), Thiazole-EDG-Bpin is more hygroscopic. This higher affinity for water could present challenges in formulation, such as powder flow and potential for hydrolysis in a drug product.
-
Photolytic & Oxidative Stability: The most dramatic difference is seen here. Thiazole-EWG-Bpin is substantially more stable towards both light and oxidative stress. This strongly supports the hypothesis that reducing the electron density at the boron center via an attached EWG provides a significant stabilizing effect against oxidative degradation pathways.
Caption: Summary comparison of stability attributes for the two hypothetical derivatives.
Conclusion & Recommendations
The solid-state stability of thiazole boronate derivatives is a multifaceted issue governed by the intrinsic properties of both the thiazole and boronic acid moieties. This guide demonstrates a systematic framework for evaluating and comparing these properties.
Our hypothetical case study highlights a critical principle: the electronic nature of substituents on the thiazole ring can profoundly impact the stability of the entire molecule, particularly against oxidative degradation. Derivatives featuring electron-withdrawing groups are likely to exhibit superior overall stability.
Key Recommendations for Researchers:
-
Prioritize Early Assessment: Conduct forced degradation and basic solid-state characterization early in the discovery process to identify potential liabilities.
-
Control the Environment: Due to the potential for oxidative and hydrolytic degradation, these materials should be stored under inert gas (nitrogen or argon) and protected from light, especially if initial screening shows sensitivity.
-
Consider the Ester: The choice of the boronate ester (e.g., pinacol vs. other diols) can also influence hydrolytic stability and should be considered as a variable for optimization.
-
Develop Stability-Indicating Methods: A validated HPLC method capable of separating the API from all potential degradants is non-negotiable for accurate stability assessment.
By applying this rigorous, science-driven approach, researchers can better predict the behavior of novel thiazole boronate derivatives, enabling the selection of more robust candidates and accelerating the drug development timeline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
